molecular formula C18H18O3 B12893361 Benzofuran, 4,6-dimethoxy-2-methyl-3-(phenylmethyl)- CAS No. 831171-04-1

Benzofuran, 4,6-dimethoxy-2-methyl-3-(phenylmethyl)-

Cat. No.: B12893361
CAS No.: 831171-04-1
M. Wt: 282.3 g/mol
InChI Key: MCLOZRMQAPPVDT-UHFFFAOYSA-N
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Description

3-benzyl-4,6-dimethoxy-2-methylbenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,6-dimethoxy-2-methylbenzofuran typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran precursor.

    Benzylation: The precursor undergoes benzylation using benzyl bromide in the presence of a base such as potassium carbonate.

    Methoxylation: The benzylated intermediate is then subjected to methoxylation using methanol and a strong acid catalyst like sulfuric acid.

    Methylation: Finally, the compound is methylated using methyl iodide and a base such as sodium hydride.

Industrial Production Methods

Industrial production of 3-benzyl-4,6-dimethoxy-2-methylbenzofuran may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4,6-dimethoxy-2-methylbenzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced benzofuran derivatives.

    Substitution: Halogenated benzofuran compounds.

Scientific Research Applications

3-benzyl-4,6-dimethoxy-2-methylbenzofuran has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-benzyl-4,6-dimethoxy-2-methylbenzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-4,6-dimethoxybenzofuran
  • 2-methyl-4,6-dimethoxybenzofuran
  • 3-benzyl-2-methylbenzofuran

Uniqueness

3-benzyl-4,6-dimethoxy-2-methylbenzofuran is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

831171-04-1

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

3-benzyl-4,6-dimethoxy-2-methyl-1-benzofuran

InChI

InChI=1S/C18H18O3/c1-12-15(9-13-7-5-4-6-8-13)18-16(20-3)10-14(19-2)11-17(18)21-12/h4-8,10-11H,9H2,1-3H3

InChI Key

MCLOZRMQAPPVDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2OC)OC)CC3=CC=CC=C3

Origin of Product

United States

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